molecular formula C23H15N3OS2 B11111048 (2S,3R,10bS)-2-(thiophen-3-yl)-3-(thiophen-2-ylcarbonyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile

(2S,3R,10bS)-2-(thiophen-3-yl)-3-(thiophen-2-ylcarbonyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile

Cat. No.: B11111048
M. Wt: 413.5 g/mol
InChI Key: MANGFGHGCHDVHO-VWPQPMDRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R,10BS)-1-CYANO-2-(3-THIENYL)-3-(2-THIENYLCARBONYL)-2,3-DIHYDROPYRROLO[2,1-A]ISOQUINOLIN-1(10BH)-YL CYANIDE: is a complex organic compound featuring a pyrroloisoquinoline core with cyano and thienyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,10BS)-1-CYANO-2-(3-THIENYL)-3-(2-THIENYLCARBONYL)-2,3-DIHYDROPYRROLO[2,1-A]ISOQUINOLIN-1(10BH)-YL CYANIDE typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrroloisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Thienyl Groups: The thienyl groups can be introduced via a Suzuki coupling reaction, using appropriate thienyl boronic acids and palladium catalysts.

    Cyano Group Addition: The cyano groups can be added through nucleophilic substitution reactions using cyanide salts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the cyano groups, converting them to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, especially at the cyano groups, where nucleophiles can replace the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Cyanide salts, nucleophiles like amines or alcohols.

Major Products

    Oxidation: Oxidized thienyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R,10BS)-1-CYANO-2-(3-THIENYL)-3-(2-THIENYLCARBONYL)-2,3-DIHYDROPYRROLO[2,1-A]ISOQUINOLIN-1(10BH)-YL CYANIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.

Industry

In the industrial sector, this compound is explored for its potential use in materials science. Its unique electronic properties make it a candidate for the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of (2R,3R,10BS)-1-CYANO-2-(3-THIENYL)-3-(2-THIENYLCARBONYL)-2,3-DIHYDROPYRROLO[2,1-A]ISOQUINOLIN-1(10BH)-YL CYANIDE involves its interaction with molecular targets such as enzymes or receptors. The cyano and thienyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-1-CYANO-2-(3-THIENYL)-3-(2-THIENYLCARBONYL)-2,3-DIHYDROPYRROLO[2,1-A]ISOQUINOLIN-1-YL CYANIDE
  • (2R,3R,10BS)-1-CYANO-2-(3-FURYL)-3-(2-FURYL)-2,3-DIHYDROPYRROLO[2,1-A]ISOQUINOLIN-1(10BH)-YL CYANIDE

Uniqueness

The uniqueness of (2R,3R,10BS)-1-CYANO-2-(3-THIENYL)-3-(2-THIENYLCARBONYL)-2,3-DIHYDROPYRROLO[2,1-A]ISOQUINOLIN-1(10BH)-YL CYANIDE lies in its specific combination of cyano and thienyl groups attached to the pyrroloisoquinoline core. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C23H15N3OS2

Molecular Weight

413.5 g/mol

IUPAC Name

(2S,3R,10bS)-3-(thiophene-2-carbonyl)-2-thiophen-3-yl-3,10b-dihydro-2H-pyrrolo[2,1-a]isoquinoline-1,1-dicarbonitrile

InChI

InChI=1S/C23H15N3OS2/c24-13-23(14-25)19(16-8-11-28-12-16)20(21(27)18-6-3-10-29-18)26-9-7-15-4-1-2-5-17(15)22(23)26/h1-12,19-20,22H/t19-,20+,22-/m0/s1

InChI Key

MANGFGHGCHDVHO-VWPQPMDRSA-N

Isomeric SMILES

C1=CC=C2[C@H]3C([C@H]([C@@H](N3C=CC2=C1)C(=O)C4=CC=CS4)C5=CSC=C5)(C#N)C#N

Canonical SMILES

C1=CC=C2C3C(C(C(N3C=CC2=C1)C(=O)C4=CC=CS4)C5=CSC=C5)(C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.